molecular formula C9H13N3O3 B1530972 Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate CAS No. 497246-54-5

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate

Cat. No. B1530972
CAS RN: 497246-54-5
M. Wt: 211.22 g/mol
InChI Key: AVVUAAOWYUYTDE-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound . It is a derivative of pyrimidine and can be used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-hydroxy-6-methylpyrimidine is C5H7N3O . The molecular weight is 125.13 .


Physical And Chemical Properties Analysis

2-Amino-4-hydroxy-6-methylpyrimidine is a white to cream powder . It has a melting point of >300°C . It is insoluble in water and organic solvents, but soluble in acid and alkali solutions .

Scientific Research Applications

Nonpeptide αvβ3 Antagonists for Osteoporosis Treatment

Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the prevention and treatment of osteoporosis. These compounds exhibit excellent in vitro profiles and significant unbound fractions in human plasma, demonstrating efficacy in vivo models of bone turnover following oral administration. This research highlights the potential of these derivatives in clinical development for osteoporosis treatment (Coleman et al., 2004).

Antiviral Activity

Derivatives of Methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate have been studied for their antiviral properties. Research involving 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines shows that these compounds inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. This indicates a significant potential for the development of new antiviral therapies leveraging these compounds' unique structural benefits (Holý et al., 2002).

Synthesis from Levulinic Acid

A study demonstrates the synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, showcasing a novel approach to obtaining pyrimidine and pyrimidine-like derivatives. This process offers a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate and highlights the synthetic potential and versatility of methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate derivatives (Flores et al., 2013).

Applications in Heterocyclic Synthesis

Research into the applications of 2-arylhydrazononitriles for the synthesis of heterocyclic substances demonstrates the utility of methyl 3-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)propanoate derivatives in creating compounds with antimicrobial activities. This work opens up new avenues for developing antimicrobial agents using these pyrimidine derivatives as key intermediates (Behbehani et al., 2011).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)15-2)8(14)12-9(10)11-5/h3-4H2,1-2H3,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVUAAOWYUYTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359079
Record name Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

497246-54-5
Record name Methyl 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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